molecular formula C15H10OS2 B14182263 (Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone CAS No. 858035-62-8

(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone

Katalognummer: B14182263
CAS-Nummer: 858035-62-8
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: CNTYCNROHHSUPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone typically involves the reaction of thiophene derivatives with benzoyl chloride under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, and involves rigorous control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone is unique due to the presence of two thiophene rings, which can enhance its electronic properties and biological activities. The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .

Eigenschaften

CAS-Nummer

858035-62-8

Molekularformel

C15H10OS2

Molekulargewicht

270.4 g/mol

IUPAC-Name

thiophen-2-yl-(2-thiophen-3-ylphenyl)methanone

InChI

InChI=1S/C15H10OS2/c16-15(14-6-3-8-18-14)13-5-2-1-4-12(13)11-7-9-17-10-11/h1-10H

InChI-Schlüssel

CNTYCNROHHSUPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CSC=C2)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.